5-Ethylpyrrolidin-2-one
Overview
Description
5-Ethylpyrrolidin-2-one is a five-membered lactam, a derivative of pyrrolidin-2-one, characterized by the presence of an ethyl group at the 5-position. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their diverse biological and synthetic applications . Pyrrolidin-2-one derivatives are significant in medicinal chemistry due to their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyrrolidin-2-one can be achieved through various methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives . This method includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which is responsible for the regio- and stereoselectivity of the reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has been reported to enhance synthetic efficiency and support green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 5-Ethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactam ring to its corresponding amine derivatives.
Substitution: The ethyl group at the 5-position can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidin-2-one derivatives.
Scientific Research Applications
5-Ethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a scaffold for designing novel biologically active compounds.
Industry: Utilized in the synthesis of drugs, dyes, and pigments.
Mechanism of Action
The mechanism of action of 5-Ethylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. For instance, docking analyses suggest that pyrrolidin-2-one derivatives can bind to specific protein pockets, such as the podophyllotoxin pocket of gamma tubulin, which may underlie their anticancer activity . The compound’s versatility allows it to interact with different biological targets, leading to diverse pharmacological effects.
Comparison with Similar Compounds
Pyrrolidin-2-one: The parent compound without the ethyl substitution.
Pyrrolidin-2,5-dione: A related compound with an additional carbonyl group at the 5-position.
Prolinol: A derivative with a hydroxyl group at the 2-position.
Uniqueness: 5-Ethylpyrrolidin-2-one is unique due to the presence of the ethyl group at the 5-position, which can influence its reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug design and other applications .
Properties
IUPAC Name |
5-ethylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-5-3-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXPTUUFGSTIKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10312-40-0 | |
Record name | 5-ethylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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